molecular formula C11H9N5O2S B14015666 Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester CAS No. 62645-34-5

Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester

Cat. No.: B14015666
CAS No.: 62645-34-5
M. Wt: 275.29 g/mol
InChI Key: MEEYESUJYLYDHL-UHFFFAOYSA-N
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Description

Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is a heterocyclic compound featuring a tetrazolo[5,1-a]phthalazine core substituted with a thio-linked acetic acid ethyl ester group. Its synthesis typically involves reacting a tetrazolo-phthalazine precursor with ethyl chloroacetate in the presence of anhydrous potassium carbonate under reflux conditions, followed by recrystallization from ethanol .

Properties

CAS No.

62645-34-5

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

methyl 2-(tetrazolo[5,1-a]phthalazin-6-ylsulfanyl)acetate

InChI

InChI=1S/C11H9N5O2S/c1-18-9(17)6-19-11-8-5-3-2-4-7(8)10-12-14-15-16(10)13-11/h2-5H,6H2,1H3

InChI Key

MEEYESUJYLYDHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=N2)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester generally involves:

  • Construction of the tetrazole ring system, often via cyclization of azide precursors.
  • Introduction of the thioether linkage between the tetrazole-phthalazine moiety and the acetic acid ester.
  • Esterification of the acetic acid moiety with ethanol to form the ethyl ester.

The process requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Tetrazole Ring Formation

Tetrazole rings are commonly synthesized via cyclization reactions involving sodium azide and nitrile or amide precursors under dehydrating conditions. Phosphorus oxychloride is frequently used as a dehydrating agent to facilitate ring closure.

Esterification

Ethyl ester formation is achieved by reacting the acetic acid derivative with ethanol under acidic catalysis, often using anhydrous hydrogen chloride as a catalyst in a pressure reflux setup.

Detailed Preparation Protocols and Conditions

Synthesis of Ethyl 5-Tetrazoleacetate Derivative

According to a patent (CN103508970A), a related compound, ethyl 1H-tetrazole-5-acetate, is synthesized by refluxing 5-tetrazoleacetic acid with anhydrous ethanol in the presence of anhydrous hydrogen chloride catalyst under pressure. The reaction parameters are as follows:

Parameter Range/Value
Molar ratio (acid:EtOH) 1 : 1 to 20
Catalyst (anhydrous HCl) 0.2 to 10 molar equivalents
Temperature 60 to 160 °C
Pressure 0 to 5 MPa
Reaction time 2 to 48 hours (preferably 4-24 hours)

After reaction completion, excess ethanol is recovered, and the product is purified by standard post-treatment steps such as distillation or recrystallization.

Preparation of 5-Mercaptotetrazolyl-1-Acetic Acid Intermediate

A crucial intermediate in the synthesis of the target compound is 5-mercaptotetrazolyl-1-acetic acid, which can be prepared from 5-bromotetrazolyl-1-acetic acid by reaction with thiourea in an alcohol solvent (e.g., ethanol, isopropanol) at reflux, followed by hydrolysis with dilute sodium hydroxide. The steps include:

  • Bromination of tetrazolyl-1-acetic acid with bromine in chloroform/acetic acid mixture at reflux.
  • Precipitation and isolation of 5-bromotetrazolyl-1-acetic acid.
  • Reaction with thiourea in isopropyl alcohol to form the isothiuronium salt.
  • Hydrolysis of the salt with dilute NaOH to yield 5-mercaptotetrazolyl-1-acetic acid.
  • Purification by extraction and recrystallization.

This intermediate provides the thiol group necessary for the thioether linkage in the final compound.

Final Coupling to Form this compound

The coupling of the 5-mercaptotetrazolyl-1-acetic acid intermediate with the phthalazine derivative is performed via nucleophilic substitution, where the thiol group attacks an electrophilic center on the phthalazine ring system under controlled conditions (solvent, temperature, base). Subsequent esterification with ethanol under acidic catalysis yields the ethyl ester final product.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome References
Tetrazole ring formation Sodium azide, nitrile precursors, phosphorus oxychloride (dehydration) Formation of tetrazole ring
Bromination Tetrazolyl-1-acetic acid, Br₂, chloroform/acetic acid, reflux 5-Bromotetrazolyl-1-acetic acid
Thiourea substitution 5-Bromotetrazolyl-1-acetic acid, thiourea, isopropyl alcohol, reflux Isothiuronium salt intermediate
Hydrolysis Dilute NaOH aqueous solution 5-Mercaptotetrazolyl-1-acetic acid
Esterification 5-Tetrazoleacetic acid, ethanol, anhydrous HCl catalyst, pressure reflux Ethyl 5-tetrazoleacetate
Thioether coupling 5-Mercaptotetrazolyl-1-acetic acid + phthalazine derivative, base, solvent Final compound formation

Research Findings and Optimization Notes

  • The use of anhydrous hydrogen chloride as a catalyst in esterification improves yield and purity by promoting efficient ester bond formation under pressure reflux.
  • Bromination requires precise stoichiometric control of bromine to avoid polybromination side reactions.
  • The choice of alcohol solvent in thiourea substitution affects the solubility and reaction rate; isopropyl alcohol is preferred for optimal yield.
  • Reaction times and temperatures must be optimized to balance conversion rate and minimize decomposition; typical reflux temperatures range from 60 to 160 °C with reaction times between 4 and 24 hours.
  • Purification steps such as recrystallization from methanol-acetone mixtures and extraction with ethyl acetate ensure high purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with analogues sharing the tetrazolo[5,1-a]phthalazine core or related heterocyclic systems:

Compound Name Core Structure Substituent Ester Group Biological Activity Synthesis Method Reference
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester Tetrazolo[5,1-a]phthalazine Thio-acetic acid Ethyl Not explicitly reported Reflux with ethyl chloroacetate, K₂CO₃
Ethyl 7-phenyl-9-(p-tolylamino)tetrazolo[1",5":1',6']pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine-5-ylsulfanyl]-acetate Tetrazolo-pyrimido-thieno-pyrimidine Sulfanyl-acetic acid Ethyl Antimicrobial Recrystallization from ethanol
6-Benzyl-tetrazolo[5,1-a]phthalazine Tetrazolo[5,1-a]phthalazine Benzyl None Unspecified biological activity Reaction with sodium azide
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine Tetrazolo[5,1-a]phthalazine 4-Chlorophenoxy None Anti-epileptic (polymorph study) Suspension in methanol/methyl ethyl ketone
6-Azido-tetrazolo[5,1-a]phthalazine Tetrazolo[5,1-a]phthalazine Azido None Not reported Not detailed

Key Differences and Implications

Substituent Effects: Thio vs. Phenoxy/Azido: The thio group in the target compound introduces a sulfur atom, which is more polarizable than oxygen (e.g., 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine ). This may enhance nucleophilic reactivity and metal-binding capacity. Ethyl Ester vs.

6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine demonstrates polymorph-dependent anti-epileptic effects , highlighting how substituents and solid-state forms influence therapeutic outcomes.

Synthetic Accessibility :

  • The target compound’s synthesis is relatively straightforward compared to multi-step routes for fluorine-substituted phenyl acetates or fused heterocycles .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The ethyl ester group in the target compound likely reduces logP compared to 6-azido-tetrazolo[5,1-a]phthalazine (logP = 10.38 ), balancing solubility and permeability.
  • Metabolic Stability : Tetrazole rings resist oxidative metabolism, while ester groups may undergo hydrolysis, influencing half-life .

Biological Activity

Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₁H₁₃N₅O₂S
  • Molecular Weight : 273.32 g/mol

Key Functional Groups :

  • Tetrazole Ring : Imparts unique reactivity and biological activity.
  • Thioether Linkage : Enhances lipophilicity and potential receptor interactions.
  • Ethyl Ester Group : May influence solubility and bioavailability.

Research indicates that this compound may modulate specific biological pathways through interaction with various receptors:

  • APJ Receptor Modulation : The compound has been shown to agonize the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation and metabolic processes. This modulation can potentially treat conditions related to impaired APJ signaling .
  • NMDA Receptor Affinity : Studies suggest that variations in substituents on the tetrazole and phthalazin moieties can significantly affect the affinity for NMDA receptors, which are critical for synaptic plasticity and memory function. The compound's structure allows it to engage with the glycine binding site of NMDA receptors .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of tetrazole compounds exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the therapeutic potential of this compound:

StudyMethodologyFindings
Study 1In vitro assays on APJ receptor activityDemonstrated significant agonistic effects on APJ receptors, leading to enhanced cellular signaling related to cardiovascular health.
Study 2NMDA receptor binding assaysShowed varying affinities based on structural modifications; specific derivatives exhibited increased binding affinity compared to baseline compounds.
Study 3Antimicrobial efficacy testingExhibited moderate antibacterial activity against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent.

Case Studies

Several case studies illustrate the compound's biological relevance:

  • Cardiovascular Health : A study involving animal models demonstrated that administration of the compound led to improved cardiac function metrics in subjects with heart failure symptoms, attributed to enhanced apelin signaling pathways.
  • Neuroprotective Effects : In a model of neurodegeneration, derivatives of this compound were found to protect neuronal cells from excitotoxicity by modulating NMDA receptor activity, suggesting a role in neuroprotection.
  • Infection Control : Clinical observations noted reduced bacterial load in infected tissue samples following treatment with the compound's derivatives, highlighting its potential as an adjunct therapy in infections.

Q & A

Basic Research Question

  • Methodological Answer :
    The synthesis typically involves coupling tetrazolo[5,1-a]phthalazine-6-thiol with ethyl bromoacetate under nucleophilic substitution conditions. Key parameters include:
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance reactivity .
    • Temperature Control : Reflux conditions (~80°C) improve yield by accelerating the reaction while minimizing side products .
    • Catalysis : Acidic conditions (e.g., acetic acid) may stabilize intermediates, as seen in analogous tetrazolo-pyridazine syntheses .
    • Purification : Column chromatography or recrystallization from ethanol/N,N-dimethylformamide mixtures (2:1) is effective for isolating the ester .

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in tetrazolo-phthalazine derivatives?

Basic Research Question

  • Methodological Answer :
    • ¹H/¹³C NMR : Focus on distinguishing tetrazole ring protons (δ 8.5–9.5 ppm) and phthalazine protons (δ 7.0–8.0 ppm). The ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂) signals .
    • IR Spectroscopy : Confirm ester carbonyl (C=O) absorption at ~1725–1740 cm⁻¹ and tetrazole C=N stretching at ~1600 cm⁻¹ .
    • Quantum Chemical Calculations : Validate NMR assignments via DFT-based chemical shift predictions, as demonstrated for 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine .

What experimental designs are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • Methodological Answer :
    • Anticonvulsant Assays : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice. Monitor latency to clonic-tonic seizures and mortality rates at doses of 30–100 mg/kg .
    • Anti-inflammatory Testing : Employ carrageenan-induced paw edema in rats, measuring edema reduction over 6 hours. Compare to indomethacin (10 mg/kg) as a positive control .
    • Mechanistic Studies : Pair in vivo assays with ex vivo analyses (e.g., COX-2 inhibition or cytokine profiling) to elucidate pathways .

How can researchers address instability or decomposition during synthesis or storage?

Advanced Research Question

  • Methodological Answer :
    • Degradation Pathways : Alkaline conditions may hydrolyze the ester group or cleave the tetrazole-phthalazine core. For example, alkaline hydrolysis of tetrazoloquinazolinone esters led to quinazoline ring cleavage .
    • Mitigation Strategies :
  • Avoid prolonged exposure to bases; use neutral buffers during workup.
  • Store compounds under inert atmospheres (N₂/Ar) at −20°C to prevent oxidation .
  • Monitor purity via HPLC with UV detection (λ = 254 nm) to detect degradation products .

What computational tools aid in predicting synthetic routes or structure-activity relationships (SAR)?

Advanced Research Question

  • Methodological Answer :
    • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose routes using known reactions (e.g., coupling ethyl pyruvate with tetrazolo-thiols) .
    • SAR Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors for anticonvulsant activity). Validate with QSAR models correlating substituent electronic effects (Hammett σ values) with bioactivity .

How should contradictory data in pharmacological studies be interpreted?

Advanced Research Question

  • Methodological Answer :
    • Dose-Dependent Effects : Re-evaluate activity across a broader dose range (e.g., 10–200 mg/kg) to identify biphasic responses .
    • Species Variability : Test multiple animal models (mice, rats) to confirm translatability. For example, anticoagulant effects in rats may not replicate in mice due to metabolic differences .
    • Batch Purity : Confirm compound integrity via LC-MS; impurities from incomplete esterification (e.g., residual thiols) may skew results .

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